Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 3-(phenylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-20-12(17)10-8-22-11(13(18)21-2)16(10)14(19)15-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHUUGNGMHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)NC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate (CAS No. 294848-66-1) is a compound belonging to the thiazole derivatives class, noted for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, highlighting its chemical properties, synthesis, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C14H16N2O5S
- Molecular Weight : 324.35 g/mol
- Boiling Point : Approximately 525.9 °C (predicted)
- Density : 1.391 g/cm³ (predicted)
- pKa : 12.38 (predicted)
These properties suggest that the compound is stable under a variety of conditions and may exhibit interesting reactivity due to the presence of functional groups that can participate in various chemical reactions.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly regarding its potential as an anti-cancer agent and its role in organic synthesis.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A study by Srikrishna et al. (2010) highlighted the synthesis of similar thiazole derivatives and their subsequent evaluation against cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzyme Activity : Thiazole derivatives have been shown to inhibit specific enzymes involved in cancer metabolism.
- Induction of Apoptosis : Compounds like this compound can trigger apoptotic pathways in malignant cells.
- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, leading to growth inhibition.
Case Studies
Several case studies have evaluated the efficacy of thiazole derivatives:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of thiazole derivatives on human cancer cell lines.
- Findings : The study found that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer properties.
-
Synthesis and Characterization :
- Objective : To synthesize new thiazole derivatives and assess their biological activities.
- Methodology : The synthesis involved multi-step reactions starting from readily available precursors followed by characterization using NMR and mass spectrometry.
- Results : New compounds were identified with enhanced biological activities compared to existing drugs .
Applications in Organic Synthesis
Beyond its biological implications, this compound serves as a valuable intermediate in organic synthesis. It has been utilized in:
- Aminomercuration-Demercuration Reactions : This process facilitates the formation of azasilacycloalkanes, showcasing its utility in synthesizing complex molecular structures.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate has been investigated for its potential as a pharmaceutical agent. Notable applications include:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth. For instance, studies have shown that thiazolidine derivatives can modulate proline metabolism in cancer cells, potentially leading to therapeutic benefits in targeting specific cancer types .
- IBAT Inhibition : The compound has been identified as a potential inhibitor of the intestinal bile acid transporter (IBAT), which plays a critical role in bile acid reabsorption. This inhibition may contribute to therapeutic strategies for managing cholesterol levels and metabolic disorders .
Biochemical Applications
The compound's structure allows it to interact with various biological systems:
- Enzyme Modulation : this compound may act as an enzyme modulator. Similar thiazolidine derivatives have been shown to influence enzymatic pathways related to amino acid metabolism, which could be beneficial in metabolic engineering .
Research Applications
In addition to its pharmaceutical potential, the compound is also utilized in various research settings:
- Synthesis of Novel Compounds : The unique chemical structure serves as a building block for synthesizing other bioactive molecules. Researchers have used it to create derivatives that exhibit enhanced biological activity or altered pharmacokinetic properties.
- Analytical Chemistry : Due to its distinct properties, this compound can be employed as a standard in analytical methods such as HPLC and mass spectrometry for the quantification of similar compounds in biological samples .
Case Study 1: Anticancer Activity
A study published in the Journal of Biological Chemistry demonstrated that thiazolidine derivatives could inhibit the growth of certain cancer cell lines by disrupting proline metabolism. The study highlighted the potential of this compound as a lead compound for further development into anticancer agents .
Case Study 2: IBAT Inhibition
Research conducted on the inhibition of IBAT revealed that compounds similar to this compound effectively reduced bile acid reabsorption in vitro. This finding suggests its utility in developing treatments for conditions like hypercholesterolemia .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-thiazolane-2,4-dicarboxylate derivatives, where structural variations at the 3-position dictate functional differences. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity: The anilinocarbonyl group (electron-withdrawing) may enhance stability and interaction with biological targets via π-π stacking (e.g., pesticidal activity as seen in cyclanilide analogs in ).
Synthetic Routes: Anilinocarbonyl derivatives likely utilize acyl chloride intermediates (e.g., thionyl chloride activation of carboxylic acids) followed by amine coupling (). Piperazino/morpholino analogs may involve nucleophilic substitution or Schiff base formation to attach the acetylated amine moiety .
Applications: Anilinocarbonyl variants: Potential agrochemical uses (e.g., herbicides, fungicides) due to structural similarity to cyclanilide and etaconazole (). Piperazino/morpholino variants: Focused on medicinal chemistry, such as kinase inhibition or antimicrobial activity, as suggested by vendor listings in .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of dimethyl 3-(anilinocarbonyl)-1,3-thiazolane-2,4-dicarboxylate?
Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling. These approaches systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios) to identify critical factors influencing yield and purity. For example, fractional factorial designs can reduce the number of trials while maintaining statistical validity . Post-optimization, validate the model using ANOVA to confirm reproducibility. This method minimizes resource expenditure and accelerates process development.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural elucidation of this compound?
Answer:
Contradictions in spectral data require multi-technique validation and advanced computational analysis. For NMR discrepancies, compare experimental / spectra with density functional theory (DFT)-calculated chemical shifts. For IR, use vibrational frequency simulations (e.g., Gaussian software) to cross-validate functional groups like the anilinocarbonyl moiety. If ambiguity persists, employ 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity . Document inconsistencies in purity or solvent residues (e.g., triethylamine) via HPLC-MS to rule out impurities .
Advanced: What computational methods are suitable for predicting reaction pathways involving this thiazolane derivative?
Answer:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can map reaction pathways and transition states. Tools like Gaussian or ORCA enable energy profiling for intermediate steps, such as cyclization or carbonyl activation. Pair this with kinetic Monte Carlo simulations to predict dominant pathways under varying conditions. For complex systems, integrate machine learning models trained on analogous thiazolane reactions to prioritize experimental validation .
Basic: What methodologies ensure accurate purity analysis and residual solvent quantification in this compound?
Answer:
Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment. For residual solvents like triethylamine, employ gas chromatography (GC) with headspace sampling and flame ionization detection (FID). Calibrate against USP/EP standards, and validate limits per ICH Q3C guidelines. Ensure sample preparation in dimethyl sulfoxide/sodium hydroxide (4:1) to enhance solubility .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Follow OSHA/GHS guidelines : use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent hydrolysis. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly monitor air quality for volatile byproducts using GC-MS. Refer to SDS documentation for toxicity data and emergency procedures .
Advanced: How can the reactivity of the thiazolane ring system be studied under catalytic conditions?
Answer:
Investigate reactivity via kinetic isotope effects (KIE) and isotopic labeling (e.g., -aniline) to track bond cleavage/formation. Use in situ FTIR or Raman spectroscopy to monitor intermediate species during catalysis. Pair with X-ray absorption spectroscopy (XAS) to characterize metal-ligand interactions in transition-metal-catalyzed systems. Compare turnover frequencies (TOF) across solvents to elucidate solvent effects .
Basic: What green chemistry approaches can be applied to synthesize this compound sustainably?
Answer:
Adopt solvent-free mechanochemical synthesis or use biodegradable solvents (e.g., cyclopentyl methyl ether). Replace stoichiometric reagents with catalytic systems (e.g., enzyme-mediated acylation). Optimize atom economy by recycling unreacted starting materials via membrane separation technologies . Monitor environmental impact using E-factor calculations .
Advanced: How can mechanistic studies differentiate between nucleophilic and electrophilic pathways in functionalizing this compound?
Answer:
Conduct Hammett linear free-energy relationships (LFER) using para-substituted aniline derivatives. Plot log(rate) against σ values to infer charge development in the transition state. Complement with deuterium kinetic isotope effects (DKIE) to identify proton-transfer steps. For electrophilic pathways, use NMR to track fluorine-containing electrophiles .
Basic: What stability-indicating assays are recommended for this compound under varying pH and temperature conditions?
Answer:
Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and analyze via UPLC-PDA. For pH stability, incubate samples in buffers (pH 1–13) at 40°C for 24 hours. Quantify degradation products using high-resolution mass spectrometry (HRMS). Establish a stability-indicating method with resolution factor >2 between peaks .
Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
Use combinatorial chemistry with a focus on substituent effects at the anilinocarbonyl and dicarboxylate positions. Prioritize derivatives using virtual screening (e.g., molecular docking against target proteins). Synthesize analogs via parallel synthesis and evaluate bioactivity in high-throughput assays. Apply QSAR models to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
